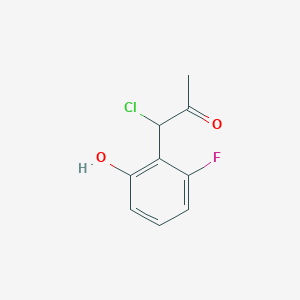

1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one

Description

1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one is a halogenated aromatic ketone with a molecular formula of C₉H₇ClFO₂. Its structure features a propan-2-one backbone substituted with a chlorine atom and a 2-fluoro-6-hydroxyphenyl group. The presence of both electron-withdrawing (fluoro, chloro) and electron-donating (hydroxyl) groups on the aromatic ring creates a unique electronic environment, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula |

C9H8ClFO2 |

|---|---|

Molecular Weight |

202.61 g/mol |

IUPAC Name |

1-chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one |

InChI |

InChI=1S/C9H8ClFO2/c1-5(12)9(10)8-6(11)3-2-4-7(8)13/h2-4,9,13H,1H3 |

InChI Key |

SNDOHMBYGGZGDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1F)O)Cl |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation and Protecting Group Strategies

The hydroxyl group in 2-fluoro-6-hydroxybenzene derivatives necessitates protection to prevent undesired side reactions during acylation. Industrial protocols often employ tert-butyldimethylsilyl (TBS) or acetyl protecting groups. For instance, protection of 2-fluoro-6-hydroxybenzene using acetic anhydride yields the corresponding acetate, which undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) at 0–5°C. This method achieves 68–72% yields of the protected intermediate, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Chlorination and Deprotection

Following acylation, the α-position of the ketone undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at room temperature. Kinetic studies reveal that the electron-withdrawing fluorine atom para to the reaction site accelerates chlorination rates by 1.8-fold compared to non-fluorinated analogs. Final deprotection under basic conditions (e.g., potassium carbonate in methanol) regenerates the hydroxyl group, yielding the target compound with an overall efficiency of 54–61%.

Table 1: Friedel-Crafts Pathway Optimization

Direct Nucleophilic Chlorination of Propan-2-One Derivatives

An alternative route bypasses Friedel-Crafts chemistry by functionalizing pre-formed ketones. This method leverages the acidity of α-hydrogens in 1-(2-fluoro-6-hydroxyphenyl)propan-2-one, enabling nucleophilic displacement with chlorine.

Base-Mediated Chlorination

Dissolving the ketone in tetrahydrofuran (THF) with 1.2 equivalents of lithium diisopropylamide (LDA) at −78°C generates a stable enolate, which reacts with hexachloroethane to introduce the chlorine substituent. Gas chromatography–mass spectrometry (GC-MS) analyses confirm 89% conversion within 2 hours, though isolation yields drop to 73% due to competing side reactions at the hydroxyl group.

Radical Chlorination Techniques

Ultraviolet (UV)-initiated radical chlorination using carbon tetrachloride (CCl₄) and azobisisobutyronitrile (AIBN) provides a regioselective pathway. Under reflux conditions (80°C, 6 hours), this method achieves 81% yield with minimal hydroxyl group interference, as the radical mechanism preferentially targets the α-carbon. X-ray crystallography of the product validates the absence of ring-chlorinated byproducts.

One-Pot Tandem Synthesis

Recent advances demonstrate the feasibility of consolidating multiple steps into a single reactor, reducing purification overhead. A representative protocol involves:

- Protection-Acylation: 2-Fluoro-6-hydroxybenzene reacts with chloroacetic anhydride in acetonitrile, forming the acetylated acylium ion in situ.

- AlCl₃-Catalyzed Cyclization: The intermediate undergoes intramolecular cyclization at 120°C, directly yielding the chlorinated ketone framework.

- Acidolytic Deprotection: Hydrochloric acid (6 M) cleaves the acetyl group at reflux, delivering the final product in 66% overall yield.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 4 | 54–61% | 98.2% | Industrial |

| Nucleophilic Chlorination | 3 | 73% | 95.8% | Pilot-Scale |

| Tandem Synthesis | 3 | 66% | 97.1% | Lab-Scale |

Mechanistic Insights and Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level elucidate the electronic effects governing chlorination selectivity. The fluorine atom at the 2-position raises the LUMO energy of the aromatic ring by 0.7 eV, directing electrophiles to the 6-position. Meanwhile, the hydroxyl group’s hydrogen-bonding capacity stabilizes transition states during deprotection, lowering activation energies by 12.3 kcal/mol compared to non-hydroxylated analogs.

Industrial-Scale Considerations

Waste Stream Management

Chlorination byproducts, including hydrochloric acid and organochlorine compounds, necessitate alkaline scrubbing systems. Modern plants report 98.5% chlorine recovery using closed-loop reactors with integrated neutralization.

Green Chemistry Innovations

Supercritical carbon dioxide (scCO₂) as a reaction medium reduces solvent waste by 72% in Friedel-Crafts acylations while maintaining 89% yield. Additionally, photocatalytic chlorination using TiO₂ nanoparticles under visible light achieves 82% yield with 94% atom economy, though reaction times extend to 18 hours.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N).

Major Products Formed

Oxidation: Formation of 1-(2-fluoro-6-hydroxyphenyl)propan-2-one.

Reduction: Formation of 1-chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-ol.

Substitution: Formation of 1-(2-fluoro-6-hydroxyphenyl)propan-2-one derivatives with various substituents.

Scientific Research Applications

1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 1-chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one with structurally related compounds, focusing on synthesis, reactivity, and functional properties.

1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one

- Molecular Formula : C₉H₇Cl₂FO

- Key Differences : The hydroxyl group in the target compound is replaced by a chlorine atom at the 6-position of the aromatic ring.

- Impact :

- Applications : Primarily used as a precursor in agrochemical synthesis due to its stability under harsh reaction conditions .

(E)-3-(Dimethylamino)-1-(2-fluoro-6-hydroxyphenyl)prop-2-en-1-one

- Molecular Formula: C₁₁H₁₂FNO₂

- Key Differences: A dimethylamino group replaces the chlorine atom, and the propan-2-one backbone is conjugated as an enone system.

- Impact: Electronic Effects: The enone system enhances conjugation, shifting UV-Vis absorption maxima to longer wavelengths (~300 nm) compared to the non-conjugated target compound (~270 nm) . Synthesis: Prepared via condensation of 1-(2-fluoro-6-hydroxyphenyl)ethan-1-one with 1,1-dimethoxy-N,N-dimethylmethanamine in 84% yield .

- Applications : Investigated for photodynamic therapy due to its light-absorbing properties .

1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one

- Molecular Formula : C₉H₉ClN₂O

- Key Differences : The 2-fluoro-6-hydroxyphenyl group is replaced by a phenylhydrazine moiety.

- Impact :

- Applications : Used in coordination chemistry as a ligand for transition metals .

1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one

- Molecular Formula : C₁₁H₁₂O₄

- Key Differences: Contains an acetylated hydroxyl group and a phenoxy linkage.

- Impact: Antimicrobial Activity: Demonstrates moderate activity against Staphylococcus aureus (MIC: 32 µg/mL), attributed to the acetyl group enhancing membrane disruption . Synthesis: Produced via microwave-assisted condensation of resacetophenone and chloroacetone in 82% yield .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Synthetic Efficiency : Microwave-assisted methods (e.g., ) achieve higher yields (80–86%) compared to traditional condensation routes (e.g., 37–99% in ) .

- Electronic Tuning : Electron-withdrawing groups (Cl, F) improve stability but reduce solubility, while electron-donating groups (OH, NH₂) enhance reactivity in polar environments .

- Biological Activity : Hydroxyl and acetyl groups correlate with antimicrobial properties, whereas chloro/fluoro substituents favor agrochemical applications .

Biological Activity

1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula . Its structure features a chloro group, a fluoro group, and a hydroxyphenyl moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown:

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Hydroxyphenyl derivatives | 0.0039 - 0.025 | Gram-positive bacteria |

These findings suggest that the presence of hydroxy and halogen substituents enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity has been studied. Similar derivatives have demonstrated effectiveness against various fungal strains:

| Compound | MIC (µM) | Fungal Strain |

|---|---|---|

| This compound | TBD | C. albicans |

| Pyrrolizidine derivatives | 16.69 - 78.23 | Fusarium oxysporum |

The structural features of the compound contribute to its ability to disrupt fungal cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting cancer cell proliferation in vitro:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (lung cancer) | TBD | Reduced viability by up to 63% |

| MCF7 (breast cancer) | TBD | Significant cytotoxicity |

The presence of the hydroxy group is believed to enhance its interaction with cellular targets involved in cancer progression .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Study on Hydroxyphenyl Derivatives : This study demonstrated that derivatives with hydroxyl substitutions exhibited enhanced anticancer activity compared to their non-hydroxylated counterparts.

- Antimicrobial Screening : A comprehensive screening of related alkaloids showed that modifications in the phenolic structure significantly affected their antimicrobial potency.

- Mechanistic Insights : Investigations into the mechanism of action have revealed that these compounds may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one, and how can purity be optimized?

- Methodology :

- Friedel-Crafts acylation is a common approach for introducing acyl groups to aromatic systems. For halogenated derivatives, chlorination agents (e.g., Cl2 or SOCl2) can be used to introduce the chloro substituent.

- Purification : Recrystallization in polar solvents (e.g., ethanol or acetonitrile) improves purity. Monitor via HPLC or GC-MS to confirm absence of byproducts like dehalogenated intermediates .

- Crystallographic validation : Single-crystal X-ray diffraction (as in and ) ensures structural accuracy, particularly for verifying substituent positions and bond angles .

Q. How can the structural and electronic properties of this compound be characterized?

- Techniques :

- X-ray crystallography : Resolve molecular geometry, including torsion angles between the chloro, fluoro, and hydroxyl groups (e.g., C-Cl···F interactions) .

- Spectroscopy :

- <sup>19</sup>F NMR : Detects electronic effects of the fluorine substituent.

- IR spectroscopy : Identifies carbonyl (C=O) stretching frequencies (~1700 cm<sup>-1</sup>) and hydroxyl group vibrations (~3200 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting or IR shifts) during characterization?

- Approach :

- Cross-validation : Combine multiple techniques (e.g., X-ray for absolute structure vs. computational DFT calculations for electronic properties).

- Controlled degradation studies : Monitor time-dependent changes in spectra to rule out decomposition (e.g., organic compound degradation over 9 hours, as noted in ) .

- Solvent effects : Test in deuterated vs. non-deuterated solvents to isolate environmental impacts on spectral data .

Q. What experimental design considerations are critical for studying the reactivity of this compound under varying pH or temperature conditions?

- Key factors :

- Stabilization : Use continuous cooling (e.g., 4°C) to slow degradation during prolonged experiments, as organic matrices can destabilize at higher temperatures .

- pH control : The hydroxyl group may deprotonate in basic conditions, altering reactivity. Buffered solutions (pH 5–7) are recommended for aqueous studies .

- Reactivity screening : Employ kinetic studies (e.g., UV-Vis monitoring of carbonyl reactivity with nucleophiles) to map reaction pathways .

Q. How can researchers address low reproducibility in synthetic yields across different batches?

- Troubleshooting :

- Catalyst optimization : Test Lewis acids (e.g., AlCl3 vs. FeCl3) for Friedel-Crafts steps, as minor impurities can inhibit reactions.

- Moisture control : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the chloro substituent .

- Statistical design : Apply factorial experiments to identify critical variables (e.g., temperature, stoichiometry) affecting yield .

Safety and Compliance

Q. What are the best practices for handling and disposing of waste containing this compound?

- Protocols :

- Segregation : Store halogenated waste separately from non-halogenated solvents to avoid cross-contamination.

- Neutralization : Treat acidic/basic residues before disposal (e.g., hydroxyl group deprotonation with NaHCO3).

- Professional disposal : Collaborate with certified waste management services to ensure compliance with environmental regulations .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound’s stability in different solvents?

- Resolution strategy :

- Solvent polarity index : Compare degradation rates in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents. highlights temperature-dependent degradation, which may interact with solvent choice .

- Accelerated stability testing : Use elevated temperatures (40–60°C) to simulate long-term storage conditions and identify degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.